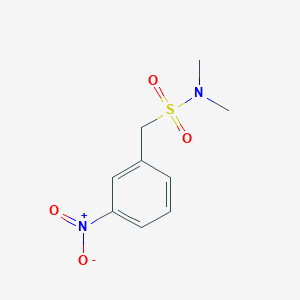
N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide
概述
描述
N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a dimethylmethanesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide typically involves the nitration of a phenyl ring followed by sulfonamide formation. One common method is the nitration of phenylmethanesulfonamide using nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: Phenylmethanesulfonamide is treated with a mixture of concentrated nitric acid and sulfuric acid at a low temperature to introduce the nitro group at the meta position.
Purification: The reaction mixture is then neutralized and the product is extracted and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the desired reaction conditions and minimize by-product formation.
化学反应分析
Types of Reactions
N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed
Reduction: (3-aminophenyl)-N,N-dimethylmethanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenyl derivatives.
科学研究应用
N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The sulfonamide moiety can also interact with active sites of enzymes, further modulating their activity.
相似化合物的比较
Similar Compounds
(4-nitrophenyl)-N,N-dimethylmethanesulfonamide: Similar structure but with the nitro group at the para position.
(2-nitrophenyl)-N,N-dimethylmethanesulfonamide: Nitro group at the ortho position.
(3-aminophenyl)-N,N-dimethylmethanesulfonamide: Reduced form with an amino group instead of a nitro group.
Uniqueness
N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para isomers, resulting in distinct chemical and biological properties.
属性
IUPAC Name |
N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-10(2)16(14,15)7-8-4-3-5-9(6-8)11(12)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWUOZSUKVLQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













